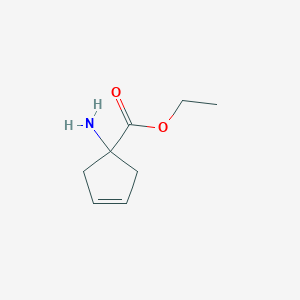

Ethyl 1-aminocyclopent-3-enecarboxylate

Description

Contextual Significance of Aminocyclopentenecarboxylates as Scaffolds in Organic Synthesis

Aminocyclopentenecarboxylates are a class of cyclic β-amino acid derivatives that have garnered considerable attention in organic synthesis and medicinal chemistry. Their rigid cyclopentene (B43876) framework imposes conformational constraints, which is a highly sought-after feature in the design of peptidomimetics and other biologically active molecules. By mimicking or stabilizing specific peptide secondary structures, such as turns and helices, these scaffolds can lead to compounds with enhanced metabolic stability and improved pharmacological profiles.

The presence of both an amine and a carboxylate group provides convenient handles for further chemical modifications, allowing for their incorporation into larger molecular architectures through standard peptide coupling or other derivatization reactions. Furthermore, the endocyclic double bond offers a site for a variety of chemical transformations, including hydrogenation, epoxidation, and various addition reactions, further expanding the chemical space accessible from these scaffolds. The synthesis of cyclopentene-based amino acids with a quaternary carbon center, in particular, is an active area of research, as these structures are key components in the preparation of complex amino acid derivatives. nih.gov

Overview of Key Research Domains Pertaining to Ethyl 1-aminocyclopent-3-enecarboxylate

This compound, as a specific member of this class, is utilized in several key areas of chemical research. Its primary role is that of a versatile building block for the synthesis of more complex molecules. The investigation into its synthesis and reactivity is fundamental to unlocking its potential in various applications.

One documented synthetic route to this compound involves the treatment of a precursor with hydrogen chloride in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com This method provides a direct pathway to this valuable compound, enabling its use in further synthetic endeavors.

The research domains where this and similar compounds are relevant include:

Medicinal Chemistry and Drug Discovery: Constrained amino acids are crucial in the development of therapeutic peptides and small molecule drugs. The cyclopentene ring of this compound can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. While specific applications of this exact ester are not widely published, the broader class of cyclopentane (B165970) amino acids has shown potential as glycosidase inhibitors and components of clinical drug candidates.

Asymmetric Synthesis and Catalysis: The development of stereoselective methods for the synthesis of chiral cyclopentene derivatives is a significant focus of modern organic chemistry. Research in this area aims to produce enantiomerically pure compounds like the chiral analogs of this compound, which are essential for the synthesis of single-enantiomer drugs.

Materials Science: The incorporation of rigid, functionalized building blocks like aminocyclopentenecarboxylates into polymers and other materials can influence their structural and functional properties. For instance, the defined geometry of these scaffolds can be exploited to create materials with specific folding patterns or recognition capabilities.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 199532-88-2 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | ethyl 1-aminocyclopent-3-ene-1-carboxylate |

| Canonical SMILES | CCOC(=O)C1(CC=CC1)N |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-aminocyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3-4H,2,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZTVTXVLRXIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443639 | |

| Record name | 1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199532-88-2 | |

| Record name | 1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Aminocyclopent 3 Enecarboxylate and Its Derivatives

Strategies for Cyclic Core Construction

The assembly of the aminocyclopentene framework is the cornerstone of the synthesis. Chemists have developed several powerful approaches, including cycloaddition reactions, ring-closing metathesis, and stereoselective alkylations, to efficiently construct this key structural motif.

Cycloaddition reactions offer a powerful means of forming cyclic structures in a controlled manner. By bringing together two or more unsaturated molecules, these reactions can rapidly generate molecular complexity.

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a well-established method for synthesizing 2-isoxazolines, which are valuable precursors to β-amino alcohols and, by extension, β-amino acids. d-nb.infofiveable.me In this approach, a nitrile oxide (R-C≡N⁺-O⁻) reacts with a cyclopentene (B43876) derivative serving as the dipolarophile. This reaction proceeds with high regio- and stereoselectivity. fiveable.mesolubilityofthings.com

The resulting isoxazoline, a five-membered heterocycle containing a nitrogen-oxygen bond, can be transformed into the desired aminocyclopentane structure. A key transformation is the reductive cleavage of the N-O bond, which is commonly achieved using reagents like samarium(II) iodide (SmI₂) or catalytic hydrogenation. fiveable.me This unmasks a β-hydroxy amine, which can then be further manipulated to yield the target amino ester. The versatility of the nitrile oxide component allows for the introduction of various substituents, which ultimately translate to diverse derivatives of the final product. researchgate.net

Table 1: Key Features of Nitrile Oxide Cycloaddition

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition | d-nb.info |

| Reactants | Nitrile Oxide (dipole), Alkene (dipolarophile) | fiveable.me |

| Initial Product | 2-Isoxazoline | fiveable.me |

| Key Transformation | Reductive cleavage of the N-O bond | fiveable.me |

| Advantages | High regio- and stereoselectivity, functional group tolerance | solubilityofthings.com |

Another powerful cycloaddition strategy involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with an alkene. CSI is a highly reactive isocyanate that readily reacts with double bonds to form N-chlorosulfonyl-β-lactams (azetidinones). nih.gov These four-membered ring structures are versatile intermediates in organic synthesis. rsc.orgnih.gov

The reaction of CSI with a suitable cyclopentene derivative would yield a bicyclic N-chlorosulfonyl-β-lactam. The critical subsequent step is the reductive removal of the N-chlorosulfonyl group, which can be accomplished using reagents like aqueous sodium sulfite. nih.gov This step reveals the parent β-lactam. Acid- or base-catalyzed hydrolysis of the β-lactam ring then opens the four-membered ring to produce the desired β-amino acid functional group on the cyclopentane (B165970) scaffold. This two-step process of cycloaddition followed by reduction provides a reliable pathway to the core structure. nih.gov

Ring-closing metathesis (RCM) has emerged as a dominant strategy for the synthesis of unsaturated rings, including cyclopentenes. bohrium.com This reaction utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to intramolecularly couple two terminal alkene functionalities within a single precursor molecule. ub.edu

To synthesize a derivative of ethyl 1-aminocyclopent-3-enecarboxylate using this method, a diallylic substrate would be required. This precursor would contain an amino group and an ester function at a central carbon, which is flanked by two allyl groups. Upon exposure to an RCM catalyst, the two terminal alkenes react, forming a new double bond that constitutes the cyclopentene ring and releasing volatile ethylene (B1197577) as the only byproduct. bohrium.com The power of RCM lies in its exceptional functional group tolerance and its ability to form rings of various sizes, making it a highly convergent and efficient method for constructing the cyclopentene core. bohrium.comub.edu

Table 2: Overview of Ring-Closing Metathesis (RCM)

| Aspect | Detail | Reference |

|---|---|---|

| Reaction Name | Ring-Closing Metathesis | bohrium.com |

| Catalysts | Ruthenium-based (e.g., Grubbs catalysts) | ub.edu |

| Substrate | Acyclic diene (e.g., a diallylated amino ester) | bohrium.com |

| Product | Cycloalkene (e.g., cyclopentene) + Ethylene | bohrium.com |

| Key Advantage | High functional group tolerance, atom economy | bohrium.comub.edu |

Cycloalkylation strategies provide a direct route to the cyclopentane ring through the formation of carbon-carbon bonds via alkylation reactions. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly potent method for this purpose. nih.govthieme-connect.de One sophisticated variant is the palladium-catalyzed formal [3+2]-cycloaddition between vinyl cyclopropanes and electron-poor olefins. nih.gov In this process, the vinyl cyclopropane, in the presence of a palladium(0) catalyst, opens to form a 1,3-dipole equivalent. This intermediate then reacts with an acceptor, such as an acrylate (B77674) derivative, to construct a highly functionalized five-membered ring. nih.gov By using chiral ligands, this reaction can be rendered enantioselective, allowing for the creation of specific stereoisomers. nih.govthieme-connect.de

Another approach involves the intramolecular cyclization of a suitably functionalized linear precursor. For example, a method for the stereocontrolled synthesis of cyclic β-amino esters has been described starting from an iodo α,β-unsaturated ester and a chiral amine. rsc.orgnih.gov The initial reaction forms a linear amino ester, which can then undergo a base-mediated intramolecular alkylation (cyclization) to form the five-membered ring with high stereocontrol. rsc.orgnih.gov These methods are powerful for setting multiple stereocenters simultaneously during the ring-forming step.

Cycloaddition Reactions in the Synthesis of Functionalized Aminocyclopentenecarboxylates

Functional Group Transformations and Derivatization Approaches

Once the core aminocyclopentene ester framework is established, further modifications can be made through functional group interconversion (FGI). fiveable.meic.ac.uk These transformations allow for the synthesis of a wide array of derivatives.

The amino group (-NH₂) serves as a key handle for derivatization. It can undergo standard transformations such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a reliable reaction as the resulting amide is less nucleophilic, preventing over-reaction. ic.ac.uk

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The ester group (-COOEt) also offers numerous possibilities for modification:

Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis converts the ester to the corresponding carboxylic acid. nih.gov

Amidation: Direct reaction with amines, often requiring activation of the ester or prior conversion to the carboxylic acid, yields amides.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, affording the corresponding amino alcohol. ic.ac.uk

These transformations are fundamental in organic synthesis and allow for the fine-tuning of the molecule's properties by converting the initial amine and ester functionalities into other groups. solubilityofthings.comic.ac.uk

Reductive Amination Protocols for Amino Group Introduction

Reductive amination stands as a cornerstone for the introduction of amino groups in organic synthesis, and its application to the synthesis of this compound derivatives is no exception. nih.gov This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. cengage.com.au The process is highly valued in pharmaceutical and medicinal chemistry for its operational simplicity and the wide availability of reagents. nih.gov

Key aspects of reductive amination include:

Versatility: The reaction can be employed with a wide range of carbonyl compounds and amine sources, allowing for the synthesis of primary, secondary, and tertiary amines. cengage.com.aumdpi.com

Reducing Agents: A variety of reducing agents can be used, including common borohydrides like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation. mdpi.com The choice of reducing agent can be critical for achieving high chemoselectivity, especially in the presence of other reducible functional groups. organic-chemistry.org

Green Chemistry: Recent advancements have focused on developing more sustainable protocols, such as using heterogeneous catalysts and greener solvents. rsc.org For instance, one-pot reductive amination of carboxylic acids using hydrogen and ammonia with a recyclable ruthenium-tungsten bimetallic catalyst has been reported. rsc.org

In the context of this compound, a suitable cyclopentanone (B42830) precursor would be reacted with an ammonia source, followed by reduction to install the C1-amino group. The stereochemical outcome of this process is a critical consideration, and the choice of reagents and reaction conditions can influence the diastereoselectivity of the final product.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, represent a powerful tool for the formation of carbon-carbon bonds and have been utilized in the synthesis of complex cyclic and polycyclic molecules. youtube.com The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is known for its high functional group tolerance and often proceeds with excellent stereoselectivity, typically favoring the trans isomer. youtube.com

While direct application to form the core cyclopentene ring of this compound might be less common, intramolecular Heck reactions are particularly useful for constructing ring systems. youtube.com In such a scenario, a suitably functionalized acyclic precursor containing both a vinyl halide and an alkene moiety could be cyclized to form the cyclopentene ring.

Key Features of the Heck Reaction:

Catalyst System: The catalyst is typically a palladium(0) species, which can be generated in situ from palladium(II) precursors like palladium acetate, often in the presence of phosphine (B1218219) ligands. youtube.com

Stereoselectivity: The reaction is generally stereoselective, providing control over the geometry of the newly formed double bond. youtube.com

Intramolecular Variants: Intramolecular Heck reactions are highly effective for ring-closing, which can be advantageous for controlling regioselectivity and stereochemistry. youtube.comlibretexts.org

The strategic application of a Heck-type cyclization could provide a convergent and efficient route to the cyclopentene core, which could then be further functionalized to introduce the amino and ester groups.

Oxirane Formation and Stereoselective Ring-Opening Reactions

The use of epoxides (oxiranes) as synthetic intermediates offers a versatile approach to the stereocontrolled synthesis of various functionalized molecules. The strategy involves the formation of an epoxide ring followed by its stereoselective ring-opening with a suitable nucleophile. This method is particularly powerful for establishing specific stereochemical relationships between adjacent functional groups.

In the synthesis of derivatives of this compound, a cyclopentene oxide could serve as a key intermediate. The ring-opening of this epoxide with an amine nucleophile would directly introduce the amino group. The stereochemistry of the resulting amino alcohol would be dictated by the mechanism of the ring-opening reaction.

Mechanisms of Epoxide Ring-Opening:

Base-Catalyzed Opening: Under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, resulting in an inversion of configuration at that center. libretexts.org This pathway leads to a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.org

Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. The mechanism can have both SN1 and SN2 character. The nucleophile generally attacks the more substituted carbon atom.

The inherent strain of the three-membered epoxide ring facilitates its opening by a variety of nucleophiles, including amines. libretexts.org This reactivity makes epoxides valuable precursors for the synthesis of amino alcohols, which can then be further elaborated to the target aminocyclopentene ester.

Aza-Michael Addition Pathways

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction is particularly relevant for the synthesis of β-amino carbonyl compounds.

For the synthesis of this compound derivatives, an aza-Michael addition could be envisioned in a few ways. A primary or secondary amine could add to a cyclopentenone derivative bearing an electron-withdrawing group at the appropriate position. Alternatively, a more complex cascade reaction involving an initial aza-Michael addition could be designed to construct the cyclopentane ring itself. nih.gov

Characteristics of the Aza-Michael Addition:

Catalysis: The reaction can be catalyzed by both acids and bases, and in recent years, various non-metallic and environmentally friendly catalysts have been developed. mdpi.com

Scope: A wide range of nitrogen nucleophiles, including primary and secondary amines, can be used. nih.gov The Michael acceptors are typically α,β-unsaturated esters, ketones, or nitriles.

Cascade Reactions: The initial aza-Michael adduct can undergo subsequent intramolecular reactions, leading to the formation of cyclic structures in a single step. nih.gov

This pathway offers a direct method for introducing the amino group in a conjugate fashion, providing access to a different substitution pattern compared to other methods. The regioselectivity of the addition is generally high, with the nucleophile attacking the β-position of the unsaturated system. nih.gov

Control of Stereochemistry and Regioselectivity in Synthesis

The biological activity of aminocyclopentane derivatives is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the spatial arrangement of substituents is of paramount importance. This includes both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters, as well as the position of functional groups (regioselectivity).

Diastereoselective and Regioselective Synthetic Pathways

Achieving diastereoselectivity and regioselectivity in the synthesis of this compound derivatives is crucial for obtaining the desired isomer. Several strategies have been employed to address this challenge.

Directed Reductive Amination: The stereochemical outcome of a reductive amination can be influenced by the presence of directing groups on the cyclopentanone precursor. For example, a hydroxyl group can coordinate to the reducing agent, directing the hydride delivery from a specific face of the molecule. organic-chemistry.org

Intramolecular Reactions: Intramolecular reactions, such as the Heck reaction, often exhibit high levels of regio- and stereocontrol due to the geometric constraints of the cyclic transition state. youtube.com

Stereoselective Epoxide Opening: As previously mentioned, the ring-opening of a cyclic epoxide under SN2 conditions proceeds with a predictable trans stereochemistry, providing a reliable method for controlling the relative configuration of the resulting amino and hydroxyl groups. libretexts.org

Aza-Prins Cyclization: Certain cyclization reactions, such as the aza-Prins cyclization, can proceed with high stereoselectivity, leading to the formation of specific isomers. rsc.org

The following table summarizes some of the synthetic strategies and their implications for stereochemical and regiochemical control:

| Synthetic Strategy | Key Transformation | Stereochemical/Regiochemical Control |

| Directed Reductive Amination | Ketone to amine | Diastereoselectivity influenced by directing groups. organic-chemistry.org |

| Intramolecular Heck Reaction | Alkene and vinyl halide cyclization | High regio- and stereoselectivity due to cyclic transition state. youtube.com |

| Stereoselective Epoxide Opening | Epoxide to amino alcohol | trans-Diastereoselectivity under SN2 conditions. libretexts.org |

| Aza-Michael Addition | Conjugate addition of an amine | High regioselectivity for the β-position. nih.gov |

| Alkylidene Carbene C-H Insertion | Intramolecular C-H insertion | Can create quaternary stereocenters with high enantioselectivity. researchgate.net |

| N-Heterocyclic Carbene Catalyzed Desymmetrization | Intramolecular aldol (B89426) reaction | Enantioselective formation of cyclopentenes with quaternary carbons. nih.gov |

Enantioselective Synthesis through Enzymatic Resolution

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

In the context of this compound, enzymatic resolution can be applied to a racemic mixture of the ester or a suitable precursor. For example, a lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. researchgate.net The resulting carboxylic acid and the unreacted ester can then be separated.

Advantages of Enzymatic Resolution:

High Enantioselectivity: Enzymes often exhibit excellent enantioselectivity, leading to products with high enantiomeric excess.

Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature and pH, which helps to avoid side reactions and preserve sensitive functional groups. researchgate.net

Green Chemistry: The use of enzymes as catalysts is considered a green chemistry approach, as they are biodegradable and can often be used in aqueous media. researchgate.net

This method provides a practical and efficient route to access enantiomerically pure forms of this compound and its derivatives, which is essential for the investigation of their biological properties. nih.gov

Reactivity Profiles and Mechanistic Studies of Ethyl 1 Aminocyclopent 3 Enecarboxylate

Reaction Mechanisms in Cycloaddition Processes

The carbon-carbon double bond in Ethyl 1-aminocyclopent-3-enecarboxylate is a prime site for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing five-membered heterocyclic rings. scielo.brresearchgate.net The most common application involving this substrate is the reaction with nitrile oxides (R-C≡N⁺-O⁻) to yield isoxazoline-fused aminocyclopentane derivatives. nih.govresearchgate.net

The mechanism of the 1,3-dipolar cycloaddition is generally considered a concerted pericyclic process, classified as a (π4s + π2s) cycloaddition, analogous to the Diels-Alder reaction. nih.gov The reaction involves the suprafacial interaction of the 4 π-electrons of the nitrile oxide (the 1,3-dipole) with the 2 π-electrons of the cyclopentene (B43876) double bond (the dipolarophile). nih.gov The regioselectivity of the addition can be explained by Frontier Molecular Orbital (FMO) theory. scielo.brnih.gov The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For reactions with electron-deficient alkenes, the interaction between the HOMO of the dipole and the LUMO of the dipolarophile is often dominant. scielo.br

While the concerted mechanism is widely accepted, computational studies on similar systems have shown that a stepwise mechanism can also occur. acs.org This alternative pathway may involve the initial 1,1-cycloaddition of the nitrile oxide to form a diradical intermediate, which then rearranges to the final five-membered ring. acs.org The favorability of a concerted versus a stepwise mechanism can be influenced by the substituents on both the dipole and the dipolarophile, as well as the tether length in intramolecular reactions. acs.org In the case of this compound, its reaction with nitrile oxides generated in situ proceeds efficiently to form isoxazoline-fused β-amino esters. researchgate.net

Oxidative Transformations of the Amino Moiety

While specific studies on the direct oxidation of the primary amino group of this compound are not extensively documented, the reactivity can be inferred from mechanistic studies on related cyclic amines and N-protected amino esters. Transition metal catalysis, particularly with ruthenium, provides established pathways for the oxidation of amines. acs.orgbohrium.com A common mechanism for the aerobic oxidation of primary amines involves the formation of a ruthenium amide species, which then undergoes β-hydride elimination to yield an imine and a ruthenium hydride. bohrium.com The catalyst is regenerated by reoxidation of the hydride species with oxygen, and the imine can be further dehydrogenated to a nitrile. acs.orgbohrium.com

Another relevant transformation is the Cα–H oxidation of N-protected amino acids. Iron-catalyzed systems have been developed for the oxidation of N-protected proline derivatives, which are structurally similar to the subject compound. nih.gov These reactions can introduce a hydroxyl group at the carbon alpha to the nitrogen, forming intermediates like 5-hydroxyproline derivatives. nih.gov The mechanism is proposed to proceed through the generation of an iminium ion intermediate, which is then trapped by a nucleophile. thieme-connect.com Such a pathway could potentially transform this compound into a β-keto ester precursor. For N-Boc protected primary amines, ruthenium catalysts have also been used to achieve Cα–H oxidation, installing C-O bonds at the alpha position. thieme-connect.com

Reductive Transformations of the Ester Group

The ester group of this compound can be selectively reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive toward esters. masterorganicchemistry.comucalgary.ca

The reduction mechanism proceeds in two main stages. ucalgary.ca

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate. ucalgary.cayoutube.com This intermediate is unstable and collapses, reforming the carbonyl group and expelling the ethoxide (⁻OEt) as a leaving group. The product of this first stage is an aldehyde. ucalgary.ca

Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester, so it immediately undergoes a second reaction with another equivalent of LiAlH₄. ucalgary.ca A second hydride ion attacks the aldehyde's carbonyl carbon, forming a metal alkoxide intermediate after the C=O π-bond breaks. youtube.com

Work-up: An acidic work-up step is required to protonate the resulting alkoxide, yielding the final primary alcohol. ucalgary.cayoutube.com

Applying this mechanism to this compound, the ester functionality is converted into a hydroxymethyl group, yielding the corresponding cyclic β-amino alcohol.

Ring-Opening Reactions of Fused Heterocycles Derived from this compound

As discussed in Section 3.1, this compound is a precursor to isoxazoline-fused heterocycles. These adducts are stable intermediates that can undergo subsequent ring-opening reactions to reveal highly functionalized acyclic structures, making them valuable synthetic intermediates. researchgate.net

The N-O bond of the isoxazoline ring is susceptible to reductive cleavage under various conditions, including catalytic hydrogenation or treatment with reducing agents like LiAlH₄ or Raney Nickel. nih.gov A particularly effective method for the reductive ring-opening of isoxazoline adducts derived from N-Boc-protected this compound involves the use of sodium borohydride (NaBH₄) in the presence of nickel(II) chloride (NiCl₂). researchgate.net

This transformation cleaves the N-O bond to generate a β-hydroxy imine, which is subsequently reduced to a γ-amino alcohol. The reaction proceeds stereoselectively, with the stereochemistry of the newly formed centers being influenced by the existing stereocenters on the cyclopentane (B165970) ring. The hydrogenation of the isoxazoline has been observed to proceed via hydrogen attack from the same face as the carbamate group (cis to the –NHBoc). This stereochemical outcome is crucial for controlling the final structure of the highly functionalized aminocyclopentane product.

Detailed research findings on this transformation are summarized in the table below.

| Starting Isoxazoline Adduct | Reducing Agent | Product | Yield | Key Mechanistic Step | Stereochemical Outcome |

|---|---|---|---|---|---|

| Isoxazoline-fused cis-pentacin derivative | NaBH₄/NiCl₂ | Multifunctionalized β-aminocyclopentanecarboxylate | Good | Reductive cleavage of N-O bond | Stereoselective formation of a new stereocenter |

| Isoxazoline-fused trans-pentacin derivative | NaBH₄/NiCl₂ | Highly functionalized γ-amino alcohol | Good | Reductive cleavage of N-O bond followed by imine reduction | Hydrogen attack occurs cis to the -NHBoc group |

Double Bond Migration Mechanisms in Transition Metal-Catalyzed Reactions

The position of the double bond in this compound can potentially be isomerized to form the corresponding α,β-unsaturated ester (Ethyl 1-aminocyclopent-2-enecarboxylate) or β,γ-unsaturated ester (this compound, the starting material) under transition metal catalysis. While specific studies on this substrate are limited, the mechanisms can be understood from related catalytic systems using rhodium and palladium. nih.govorganic-chemistry.org

A plausible mechanism for palladium-catalyzed isomerization involves the formation of a hydrido-palladium complex, often generated in the presence of an acid. organic-chemistry.org This species, such as [AcO-Pd-H], undergoes hydropalladation by adding across the double bond of the cyclopentene ring. This forms a palladium-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon re-forms the double bond in a different position and regenerates the palladium hydride catalyst, thus completing the catalytic cycle. organic-chemistry.org

Rhodium catalysts can also effect such transformations. nih.gov Mechanistic pathways for rhodium-catalyzed reactions on cyclopentenes can involve the oxidative addition of the catalyst into a C-H bond, followed by migratory insertion of the olefin and subsequent β-hydride elimination to furnish the isomerized product. nih.gov The specific ligand environment and reaction conditions are critical in determining the efficiency and selectivity of these double bond migration reactions.

Applications of Ethyl 1 Aminocyclopent 3 Enecarboxylate in Advanced Organic Synthesis

Utility as Building Blocks for Conformationally Constrained Amino Acids

The inherent structural rigidity of the five-membered ring makes Ethyl 1-aminocyclopent-3-enecarboxylate an ideal starting material for the synthesis of conformationally constrained amino acids. These molecules are crucial in medicinal chemistry for their ability to mimic or block the biological activity of natural peptides by adopting specific, stable secondary structures.

A key application of this compound is in the stereoselective synthesis of various substituted β-aminocyclopentanecarboxylate analogues. A prominent strategy involves an initial 1,3-dipolar cycloaddition of a nitrile oxide to the double bond of the cyclopentene (B43876) ring, which forms an isoxazoline-fused bicyclic intermediate. beilstein-journals.orgresearchgate.net Subsequent reductive ring opening of the isoxazoline heterocycle yields highly functionalized β-aminocyclopentanecarboxylates. beilstein-journals.org This two-step process allows for the introduction of new functional groups and the creation of multiple stereocenters with a high degree of control.

The stereochemistry of the final product is influenced by the configuration of the starting amino ester (cis or trans) and the reaction conditions. For example, the cycloaddition of nitrile oxides to cis-ethyl 2-aminocyclopent-3-enecarboxylate can produce a mixture of regio- and stereoisomeric isoxazoline-fused amino esters. beilstein-journals.org These intermediates can then be separated and subjected to reductive cleavage, providing access to a diverse library of multifunctionalized cyclic β-amino esters and γ-amino alcohols. beilstein-journals.org

Table 1: Synthesis of β-Aminocyclopentanecarboxylate Analogues via Isoxazoline Intermediates

| Starting Material | Reagents | Intermediate Type | Final Product Class |

|---|---|---|---|

| cis-Ethyl 2-aminocyclopent-3-enecarboxylate | 1. Nitrile Oxide (R-CNO) 2. Reducing Agent (e.g., H₂, Pd/C) | Isoxazoline-fused regio- and stereoisomers | Highly functionalized β-aminocyclopentanecarboxylates |

The synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids, which are valuable as sugar mimics and components of bioactive molecules, represents another significant extension of this chemistry. mdpi.com General strategies for producing these compounds often involve the stereoselective functionalization of the cyclopentene ring. nih.govnih.govacs.org A common method involves aza-Michael amination of a cyclopentene carboxylic acid ester intermediate, which can be derived from hexose sugars through a key ring-closing metathesis (RCM) reaction. nih.govacs.orgchemrxiv.org

This approach allows for the synthesis of a variety of polysubstituted 2-aminocyclopentanecarboxylic acid derivatives with defined stereochemistry, starting from readily available protected forms of sugars like D-mannose and D-galactose. nih.govnih.gov The resulting highly functionalized alicyclic β-amino acids can then be incorporated into peptides. nih.govnih.gov Another strategy utilizes an intramolecular Henry reaction (nitro-aldol condensation) from nitro sugars to generate a cyclopentane nitroolefin, which serves as a precursor to the final polyhydroxylated β-amino acid structure. mdpi.com

The cyclopentene framework of this compound is a useful scaffold for developing novel alicyclic β- and γ-amino acids for drug research. nih.govresearchgate.net These scaffolds can be elaborated into more complex molecules, such as carbocyclic nucleoside analogues, which are important antiviral and anticancer agents. nih.gov

A stereocontrolled synthetic pathway has been developed to prepare these nucleoside analogues. The key step involves the N-arylation of the amino ester with a substituted pyrimidine, such as 5-amino-4,6-dichloropyrimidine. nih.gov This is followed by a ring-closure reaction to form a 6-chloropurine moiety attached to the cyclopentane ring. The chlorine atom can then be displaced by various nucleophiles to generate a diverse range of amino acid-based carbocyclic nucleoside analogues. nih.gov The stereochemistry of the final products is directly determined by the structure of the initial cycloalkene amino acid. nih.gov

Precursors for the Construction of Diverse Heterocyclic Scaffolds

The reactivity of the functional groups in this compound makes it an excellent precursor for building a variety of heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.

As previously mentioned, the olefinic bond in this compound readily undergoes 1,3-dipolar cycloaddition reactions with nitrile oxides. beilstein-journals.orgresearchgate.net This reaction provides a direct and efficient route to isoxazoline-fused bicyclic compounds. beilstein-journals.orgmdpi.com These fused heterocyclic systems are important in their own right as conformationally restricted analogues of bioactive molecules like aspartate and glutamate. researchgate.net

The reaction can be highly regio- and stereoselective, affording specific isomers depending on the starting materials and conditions. beilstein-journals.org These isoxazoline-fused amino acids have been investigated for their potential biological activities, including anti-influenza and antifungal properties. researchgate.net

Table 2: Representative 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis

| Dipolarophile | Dipole Source | Reaction Type | Product |

|---|

Beyond isoxazolines, this compound serves as a precursor to a broader range of functionalized azaheterocyclic systems. The amino group is a key handle for building nitrogen-containing rings. nih.gov For instance, the synthesis of carbocyclic purine nucleoside analogues relies on the reaction of the amino group with a dichloropyrimidine derivative. nih.gov This N-arylation reaction, followed by cyclization, effectively fuses a purine ring system to the cyclopentane scaffold, demonstrating the utility of the starting material in accessing complex, functionalized azaheterocycles. nih.gov This synthetic strategy provides a pathway to novel compounds with potential therapeutic applications.

Role in the Synthesis of Modified Peptide Structures

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced pharmacological properties, such as increased metabolic stability, improved receptor affinity and selectivity, and controlled conformational profiles. Cyclic amino acids, in particular, are of great interest as they introduce significant conformational constraints on the peptide backbone, which can stabilize specific secondary structures like β-turns and helices.

While direct studies on the incorporation of 1-aminocyclopent-3-enecarboxylate into peptides are not extensively documented in publicly available literature, the principles of peptidomimetic design and studies on analogous cyclic amino acids provide a strong basis for its potential utility. The cyclopentene ring is expected to act as a rigid scaffold, restricting the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone more significantly than its saturated counterpart, 1-aminocyclopentanecarboxylic acid. This constraint can be exploited to mimic or stabilize turn structures often found at the surface of proteins, which are crucial for molecular recognition events.

Research on related compounds, such as derivatives of aminocyclopentanecarboxylic acid, has demonstrated their successful application as proline mimics. For instance, a polyhydroxylated derivative of 2-aminocyclopentanecarboxylic acid has been used to replace a proline residue in the synthesis of a morphiceptin peptidomimetic nih.govmdpi.com. Morphiceptin is an opioid peptide, and the introduction of the cyclic amino acid aimed to impart conformational rigidity and explore new structure-activity relationships.

The table below summarizes the conformational preferences induced by various cyclic amino acids when incorporated into peptide chains, providing a predictive framework for the effects of 1-aminocyclopent-3-enecarboxylic acid.

Table 1: Conformational Effects of Cyclic Amino Acids in Peptides

| Cyclic Amino Acid | Ring Size | Observed/Predicted Secondary Structure | Reference |

|---|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid (Ac3c) | 3 | Induces β-turn conformations | researchgate.net |

| 1-Aminocyclobutane-1-carboxylic acid (Ac4c) | 4 | Promotes γ-turn or α-/310-helical conformations | nih.gov |

| 1-Aminocyclopentane-1-carboxylic acid (Ac5c) | 5 | Favors γ-turn conformations | researchgate.net |

| 1-Aminocyclohexane-1-carboxylic acid (Ac6c) | 6 | Induces γ-turn conformations | researchgate.net |

The presence of the double bond in 1-aminocyclopent-3-enecarboxylic acid not only adds to the rigidity of the ring but also provides a functional handle for further chemical modifications within the peptide structure, such as through metathesis or cycloaddition reactions, allowing for the synthesis of complex, topologically novel peptides.

Contributions to Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery that aims to generate collections of structurally diverse small molecules from a common starting material or scaffold. This compound, with its multiple functional groups and a reactive olefin, is an excellent scaffold for DOS, enabling the rapid construction of complex and diverse molecular libraries.

A key application of this compound in DOS is in the synthesis of spirocyclic and fused heterocyclic systems. The cyclopentene ring can serve as a template upon which other rings are built in a stereocontrolled manner. For example, the precursor 1-amino-3-cyclopentenecarboxylate has been utilized in the synthesis of novel spiro[cyclopenta[d]isoxazole-4',5-imidazolindine] heterocycles nih.gov. This transformation typically involves a sequence of reactions, such as a 1,3-dipolar cycloaddition across the double bond, followed by cyclization reactions involving the amino and carboxylate functionalities.

The general strategy involves leveraging the inherent reactivity of the different functional groups on the this compound scaffold to introduce diversity at multiple points. The olefin can be functionalized through various reactions, the amine can be acylated, alkylated, or used in multicomponent reactions, and the ester can be hydrolyzed and coupled with different amines.

The table below outlines a hypothetical DOS strategy starting from this compound, showcasing the potential for generating diverse molecular scaffolds.

Table 2: Potential Diversity-Oriented Synthesis Pathways from this compound

| Reaction Site | Transformation | Resulting Scaffold Type | Potential for Diversity |

|---|---|---|---|

| Olefin | 1,3-Dipolar Cycloaddition | Fused Bicyclic Systems (e.g., isoxazolines) | Varying the dipole and subsequent modifications |

| Olefin | Ring-Closing Metathesis (after derivatization) | Bridged Bicyclic Systems | Varying the tethered olefin chain |

| Amine and Carboxylate | Hydantoin Formation | Spirocyclic Hydantoins | Alkylation at multiple positions of the hydantoin ring |

| Amine | Multicomponent Reactions (e.g., Ugi reaction) | Highly substituted acyclic and cyclic structures | Varying the aldehyde, isocyanide, and carboxylic acid components |

This approach allows for the exploration of a vast chemical space around the cyclopentane core, leading to the discovery of novel compounds with potential biological activities. The rigid, three-dimensional nature of the scaffolds derived from this compound is particularly valuable in the design of compounds that can interact with complex biological targets.

Structural Elucidation and Characterization Methodologies for Ethyl 1 Aminocyclopent 3 Enecarboxylate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of ethyl 1-aminocyclopent-3-enecarboxylate and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular framework and its stereochemistry.

In the ¹H NMR spectrum of a related compound, ethyl 3-aminocrotonate, specific chemical shifts and coupling constants are indicative of the molecular structure. For instance, the triplet signal observed between δ 1.121-1.149 ppm corresponds to the methyl protons (CH₃) of the ethyl group, while the quartet at δ 3.936-3.978 ppm is assigned to the methylene (B1212753) protons (CH₂) of the same group. researchgate.net The presence of singlet peaks at δ 4.287, δ 1.807, δ 7.709, and δ 6.918 ppm are attributed to other protons within the molecule, confirming the Z-form of the compound. researchgate.net

For derivatives, such as ethyl 1-{[(tert-butyloxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate, ¹H NMR is similarly used to confirm the structure. chemicalbook.com The analysis of chemical shifts and spin-spin coupling patterns allows for the precise mapping of proton and carbon skeletons. This is crucial for distinguishing between isomers and determining the relative stereochemistry of substituents on the cyclopentene (B43876) ring. Advanced NMR techniques, like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate complex structural features and establish long-range connectivities between protons and carbons.

The stereochemistry of these compounds, particularly the cis/trans relationship of substituents on the cyclopentene ring, can be determined by analyzing the coupling constants between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of atoms.

Table 1: Representative ¹H NMR Data for an Ethyl Ester Moiety

| Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl Ester | CH₃ | 1.121-1.149 | Triplet (t) | 7.0 |

| Ethyl Ester | CH₂ | 3.936-3.978 | Quartet (q) | 7.0 |

Data derived from a study on ethyl 3-aminocrotonate, a related compound with a similar ethyl ester group. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the molecular formula of this compound and its derivatives. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the deduction of the elemental composition.

For the parent compound, ethyl 1-aminocyclopentanecarboxylate (a saturated analog), the molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol . nih.gov The unsaturated target molecule, this compound, would have a molecular formula of C₈H₁₃NO₂ and a corresponding molecular weight of 155.19 g/mol .

Fragmentation patterns observed in the mass spectrum offer additional structural information. The cleavage of the ester group, loss of the amino group, and fragmentation of the cyclopentene ring can produce characteristic ions. For example, in the mass spectrum of a related compound, 5-ethylcyclopent-1-enecarboxaldehyde, characteristic fragment ions are observed that help to confirm its structure. nist.gov Analysis of these fragments helps to piece together the molecular structure, corroborating data from other analytical methods like NMR.

Table 2: Molecular Formula and Weight of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 1-aminocyclopentanecarboxylate | C₈H₁₅NO₂ | 157.21 |

| Ethyl cyclopent-1-enecarboxylate | C₈H₁₂O₂ | 140.18 |

| 5-Ethylcyclopent-1-enecarboxaldehyde | C₈H₁₂O | 124.18 |

| Ethyl 3-cyclopentene-1-carboxylate | C₈H₁₂O₂ | 140.18 |

This table provides data for structurally similar compounds to illustrate the role of MS in determining molecular formulas and weights. nih.govnist.govnih.govfishersci.ca

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique is particularly valuable for complex molecules and for resolving any ambiguities that may remain after analysis by spectroscopic methods. For this compound and its derivatives, obtaining a suitable single crystal allows for the precise determination of bond lengths, bond angles, and torsional angles.

The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This provides an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

In studies of related complex organic molecules, such as ethyl 2-amino-1-oxoindene-3-carboxylate and various benzothiazine derivatives, X-ray crystallography has been crucial in confirming their structures. researchgate.netrsc.org For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is critical for understanding their biological activity. The Flack parameter, derived from crystallographic data, is a key metric used in the assignment of absolute configuration. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated that shows characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands. The presence of the ester functional group would be confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. libretexts.org Another characteristic band for the C-O stretch of the ester would appear in the region of 1000-1300 cm⁻¹. libretexts.org

The amino group (N-H) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The C=C double bond of the cyclopentene ring would show a stretching absorption around 1640-1680 cm⁻¹. The C-H bonds of the alkene and alkane portions of the molecule would also have distinct stretching and bending vibrations.

By comparing the observed absorption frequencies with established correlation charts, the presence of these key functional groups can be confirmed, providing valuable and complementary information to the data obtained from NMR and MS.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Ester | C=O Stretch | 1735 - 1750 |

| Ester | C-O Stretch | 1000 - 1300 |

| Amine | N-H Stretch | 3300 - 3500 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Alkene | =C-H Stretch | 3010 - 3100 |

This table is based on general IR spectroscopy principles and data for similar functional groups. libretexts.org

Computational and Theoretical Investigations of Ethyl 1 Aminocyclopent 3 Enecarboxylate

Molecular Mechanics Calculations for Conformational Analysis and Structure Elucidation

Molecular mechanics (MM) represents a class of computational methods that use classical mechanics to model the potential energy surface of molecules. By treating atoms as spheres and bonds as springs, MM calculations can efficiently explore the vast conformational space of a molecule to identify low-energy, stable structures.

For Ethyl 1-aminocyclopent-3-enecarboxylate, a primary focus of MM calculations would be to determine the preferred three-dimensional structure. This involves analyzing the puckering of the cyclopentene (B43876) ring and the orientation of the amino and ethyl carboxylate substituents. The cyclopentene ring is not planar and exists in different puckered conformations, most commonly the "envelope" and "twist" forms. The relative energies of these conformers, and the energy barriers between them, would be calculated.

Furthermore, the orientation of the two functional groups at the C1 position introduces additional degrees of freedom. The ethyl carboxylate group can rotate around the C1-C(O) bond, and the amino group can adopt different positions relative to the ring. MM calculations would systematically explore these rotations to find the global energy minimum conformation, as well as other low-energy local minima. This type of analysis is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules.

Computational studies on similar structures, such as cyclopentane-based ε-amino acids, have successfully used Density Functional Theory (DFT) methods, which provide a higher level of theory, to investigate conformational preferences in different solvent environments. d-nb.inforesearchgate.netnih.gov For this compound, a similar approach would follow initial MM screening to refine the energies of the most stable conformers.

Table 1: Illustrative Conformational Analysis Data for this compound using Molecular Mechanics (MMFF94 Force Field) This table is a hypothetical representation of data that would be generated from such a study.

| Conformer ID | Ring Pucker | Substituent Orientation (Amino vs. Ester) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| Conf-01 | Envelope (C3-out) | Gauche | 0.00 | 75.3 |

| Conf-02 | Twist | Anti | 1.25 | 10.1 |

| Conf-03 | Envelope (C3-out) | Anti | 0.85 | 20.5 |

| Conf-04 | Envelope (C4-out) | Gauche | 1.80 | 4.1 |

Theoretical Studies of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical studies, typically employing quantum mechanical methods like Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its chemical reactivity. For this compound, these studies would focus on predicting how and where the molecule is most likely to react (reactivity and regioselectivity) and the three-dimensional outcome of such reactions (stereoselectivity).

Reactivity: The molecule possesses several potential reactive sites: the nitrogen atom of the amino group (nucleophilic), the carbon-carbon double bond in the cyclopentene ring (nucleophilic), and the carbonyl carbon of the ester group (electrophilic). Theoretical calculations can quantify the reactivity of these sites by computing various molecular descriptors. For instance, mapping the electrostatic potential (ESP) onto the electron density surface would visually identify electron-rich (red) and electron-poor (blue) regions, indicating likely sites for nucleophilic and electrophilic attack, respectively. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would also be used. The location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO's location would suggest the site for nucleophilic attack.

Regioselectivity: In reactions involving the double bond, such as epoxidation or cycloaddition, regioselectivity becomes a key question. For example, in an epoxidation reaction, theoretical calculations can model the transition state energies for the reaction at either face of the double bond. The pathway with the lower activation energy would be the predicted major product. researchgate.net

Stereoselectivity: The presence of a stereocenter at C1 means that reactions at other positions can be influenced by this existing chirality, leading to diastereoselectivity. For instance, the approach of a reagent to the double bond can be sterically hindered by the substituents at C1. Computational modeling of the transition states for attack from the top face (syn to the substituents) versus the bottom face (anti to the substituents) can predict the diastereomeric outcome. The calculated energy difference between the two transition states allows for a quantitative prediction of the diastereomeric ratio. Studies on the synthesis of cyclopentene-based amino acids have highlighted the importance of controlling such stereochemical outcomes. acs.org

Table 2: Hypothetical DFT (B3LYP/6-31G) Calculated Activation Energies for a Generic Electrophilic Addition to the Double Bond* This table is a hypothetical representation of data used to predict stereoselectivity.

| Reaction Pathway | Description | Transition State Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-Anti | Electrophile attacks from the face anti to the C1 substituents. | 15.2 | Major Diastereomer |

| TS-Syn | Electrophile attacks from the face syn to the C1 substituents. | 18.7 | Minor Diastereomer |

Q & A

Basic: What are the standard synthetic routes for Ethyl 1-aminocyclopent-3-enecarboxylate, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves cyclopropanation of precursor molecules followed by functional group modifications (e.g., amination, esterification). Key variables include catalysts (e.g., palladium complexes for cyclopropanation), solvents (polar aprotic solvents like DMF), and temperature control (60–80°C for amination steps). Optimization requires systematic testing via Design of Experiments (DOE) to evaluate interactions between variables. Purification methods (e.g., column chromatography, recrystallization) should be tailored to isolate the product from byproducts. Yield improvements often depend on inert atmosphere conditions and stoichiometric precision .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Answer:

Contradictions may arise from impurities, tautomerism, or solvent effects. Methodological steps include:

- Cross-validation : Use complementary techniques (e.g., NMR with DEPT-135, HSQC for structural elucidation).

- Computational simulations : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify discrepancies (e.g., hydrogen bonding effects) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy.

- Literature benchmarking : Compare data with structurally similar compounds (e.g., cyclopropane derivatives) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques and their applications:

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model transition states and reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.

- Software Tools : Gaussian, ORCA, or CP2K for energy minimization and orbital analysis .

Basic: What safety protocols are required for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (tested to EN 166/ANSI Z87.1 standards).

- Ventilation : Use fume hoods for synthesis/purification steps.

- Storage : Inert atmosphere, desiccated at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design experiments for enantioselective synthesis using chiral catalysts?

Answer:

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (e.g., Rh, Ru).

- Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee).

- Kinetic Analysis : Measure rate constants under varying temperatures to identify optimal enantioselectivity.

- Scale-Up Challenges : Address catalyst loading (1–5 mol%) and recycling via immobilization on silica supports .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Degradation Pathways : Hydrolysis of the ester group under humid conditions.

- Stability Tests : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5 wt% to inhibit radical-mediated degradation .

Advanced: How to reconcile discrepancies between experimental and theoretical reaction mechanisms?

Answer:

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT).

- Solvent Modeling : Include explicit solvent molecules in simulations to account for dielectric effects.

- Experimental Replication : Vary conditions (e.g., solvent polarity, pH) to test mechanistic hypotheses.

- Collaborative Validation : Cross-check data with independent labs or computational chemists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.